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Compound of Interest

Compound Name: Fluphenazine-N-2-chloroethane

Cat. No.: B1256617 Get Quote

Compound: Fluphenazine-N-2-chloroethane (SKF-7171A) CAS: 3892-78-2 Target: Dopamine

D2 Receptors (Irreversible Alkylation) Model Organism:Mus musculus (Mouse)

Scientific Background & Mechanism
Fluphenazine-N-2-chloroethane (FNM) is a nitrogen mustard derivative of the typical

antipsychotic fluphenazine. Unlike its parent compound, which binds reversibly, FNM acts as

an affinity label. Upon dissolution in aqueous physiological buffers, the chloroethyl group

cyclizes to form a highly reactive aziridinium ion. This intermediate covalently alkylates a

specific aspartate residue within the orthosteric binding site of the Dopamine D2 receptor,

resulting in permanent inactivation.

This irreversible blockade creates a persistent state of catalepsy (muscular rigidity and failure

to correct posture), making it a robust model for evaluating:

Receptor Turnover: Measuring the rate of new receptor synthesis (recovery of function).

Parkinsonian Symptoms: Modeling severe extrapyramidal dysfunction.

Compensatory Plasticity: Studying upregulation of enkephalin or GAD67 mRNA following

dopaminergic loss.
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Figure 1: Mechanism of action for Fluphenazine-N-2-chloroethane induced catalepsy.

Safety & Handling (Critical)
WARNING: Alkylating Agent. FNM contains a nitrogen mustard moiety. It is a potent alkylating

agent and must be handled with extreme caution to prevent DNA damage or contact dermatitis.

Engineering Controls: All weighing and solubilization must occur inside a certified Chemical

Fume Hood.

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

Deactivation: Neutralize spills or waste solutions with a 10% sodium thiosulfate solution

before disposal.

Preparation Protocol
FNM is unstable in aqueous solution due to rapid hydrolysis of the reactive aziridinium

intermediate. Solutions must be prepared immediately prior to injection.

Materials
Fluphenazine-N-2-chloroethane dihydrochloride (Solid)[1]

Vehicle: Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS), pH 7.4.

Co-solvent (Optional but recommended): DMSO (Dimethyl sulfoxide) or Ethanol.

Step-by-Step Solubilization
Calculate Requirements:

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1256617?utm_src=pdf-body-img
https://www.benchchem.com/product/b1256617?utm_src=pdf-body
https://www.benchchem.com/product/b1256617?utm_src=pdf-body
https://www.researchgate.net/figure/The-synthesis-route-of-the-preparation-of-the-fluphenazine-analogues_fig1_8965139
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1256617?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target Dose: 20 µmol/kg (approx. 10.6 mg/kg based on MW ~528.9 g/mol for the

dihydrochloride salt).

Injection Volume: 10 mL/kg (standard for mice).

Stock Solution (Anhydrous):

Dissolve FNM powder in 100% DMSO or Ethanol to a concentration of 10 mg/mL.

Note: This stock is stable at -20°C if kept strictly anhydrous.

Working Solution (Aqueous):

Timing: Perform this step <5 minutes before administration.

Dilute the Stock Solution with sterile saline to the final required concentration (approx.

1.06 mg/mL for a 10 mL/kg injection).

Vortex briefly (10 seconds) to ensure homogeneity.

Stability Warning: The active aziridinium ion forms within minutes in saline but hydrolyzes to an

inactive alcohol form (Fluphenazine-alcohol) within 30–60 minutes. Discard any unused

aqueous solution after 30 minutes.

Experimental Protocol: Induction & Assessment
A. Administration

Route: Intraperitoneal (i.p.) injection.[2][3]

Dosing: 20 µmol/kg (approx.[2] 10.6 mg/kg).

Note: Lower doses (e.g., 2–5 mg/kg) may induce transient catalepsy, but 20 µmol/kg is the

standard for >80% irreversible receptor occupancy.

B. The Bar Test (Catalepsy Assay)
The "Bar Test" measures the inability of the mouse to correct an externally imposed posture.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/8097031/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9036068/
https://pubmed.ncbi.nlm.nih.gov/8097031/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1256617?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Apparatus: A horizontal metal or wooden bar (diameter: 0.5–1.0 cm) elevated 4 cm above the

bench surface.

Procedure:

Acclimatization: Allow mice to acclimatize to the testing room for 30 minutes.

Baseline: Test animals prior to injection (Time 0) to ensure no pre-existing motor deficits.

Testing Intervals: Assess catalepsy at 60, 120, 180, and 240 minutes post-injection. For

irreversible blockade studies, test daily for 3–5 days.

Placement: Gently grasp the mouse by the shoulders and place both forepaws on the

horizontal bar while the hind paws remain on the floor.

Scoring (Latency): Measure the time (in seconds) until the mouse removes both forepaws

from the bar.

Cut-off: 180 seconds (if the mouse remains cataleptic for 3 minutes, stop and record

180s).

C. Data Scoring Criteria
Score Latency (Seconds) Interpretation

0 < 10 s
Normal motor function (No

catalepsy)

1 10 – 30 s Mild rigidity

2 31 – 60 s Moderate catalepsy

3 > 60 s
Severe catalepsy

(Parkinsonian state)

Expected Results & Validation
Onset: Significant catalepsy typically manifests within 60–90 minutes as the cyclization and

alkylation process peaks.
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Duration: Unlike reversible antagonists (e.g., Haloperidol) where catalepsy fades after 6–8

hours, FNM-induced catalepsy can persist for 24–72 hours, recovering slowly as the brain

synthesizes new D2 receptors (turnover rate ~3–5 days).

Control: Vehicle-treated mice should show latencies <10 seconds.

Troubleshooting Guide
Issue Probable Cause Solution

No Catalepsy Observed Hydrolysis of FNM

Prepare aqueous solution

immediately before injection.

Do not store on ice for >30

mins.

Low Dose

Verify calculation. Ensure 20

µmol/kg (approx 10-11 mg/kg)

is used.

High Mortality Toxicity

FNM is toxic.[4] Ensure strictly

i.p. injection (avoid gut

puncture). Do not exceed 20

µmol/kg for survival studies.

Variable Results Inconsistent pH

Aziridinium formation is pH-

dependent. Ensure vehicle is

pH 7.2–7.4.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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